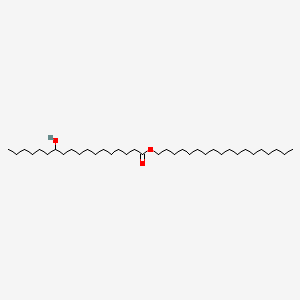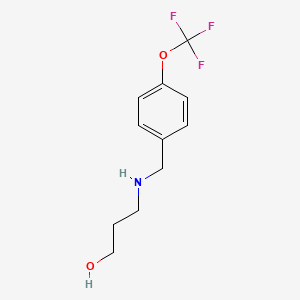
Biuret, 1-(3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biuret, 1-(3-phenylpropyl)-: is a chemical compound that belongs to the biuret family. Biuret compounds are known for their ability to form coordination complexes with metal ions, which makes them useful in various chemical and biological applications. The compound Biuret, 1-(3-phenylpropyl)- is characterized by the presence of a phenylpropyl group attached to the biuret structure, which may impart unique properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Biuret, 1-(3-phenylpropyl)- typically involves the reaction of urea with a phenylpropylamine derivative. The reaction is carried out under controlled conditions, often involving heating to facilitate the formation of the biuret structure. The general reaction can be represented as follows: [ \text{Urea} + \text{Phenylpropylamine} \rightarrow \text{Biuret, 1-(3-phenylpropyl)-} ]
Industrial Production Methods: Industrial production of Biuret, 1-(3-phenylpropyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The use of catalysts and purification techniques such as crystallization or chromatography may also be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Biuret, 1-(3-phenylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms of the compound.
Substitution: Substitution reactions can occur at the phenylpropyl group or the biuret structure, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve halogenating agents, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropyl oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Biuret, 1-(3-phenylpropyl)- is used in coordination chemistry to study metal-ligand interactions. Its ability to form complexes with metal ions makes it valuable in understanding the behavior of metal-containing compounds.
Biology: In biological research, the compound may be used to investigate protein interactions and enzyme activity. Its structure allows it to mimic peptide bonds, making it useful in studying protein folding and stability.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a scaffold for designing drugs that target specific enzymes or receptors.
Industry: In industrial applications, Biuret, 1-(3-phenylpropyl)- may be used as a reagent in chemical synthesis, particularly in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Biuret, 1-(3-phenylpropyl)- involves its ability to form coordination complexes with metal ions. The biuret structure contains nitrogen atoms that can donate electron pairs to metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Biuret: The parent compound, which lacks the phenylpropyl group.
Urea: A simpler compound that can be converted to biuret through heating.
Cyanuric Acid: A triazine derivative related to biuret.
Uniqueness: Biuret, 1-(3-phenylpropyl)- is unique due to the presence of the phenylpropyl group, which may enhance its reactivity and ability to form complexes. This structural modification can lead to distinct chemical and biological properties compared to other biuret derivatives.
Propiedades
Número CAS |
6774-17-0 |
|---|---|
Fórmula molecular |
C11H15N3O2 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
1-carbamoyl-3-(3-phenylpropyl)urea |
InChI |
InChI=1S/C11H15N3O2/c12-10(15)14-11(16)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,12,13,14,15,16) |
Clave InChI |
NIMUIQUFHMZATH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCNC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



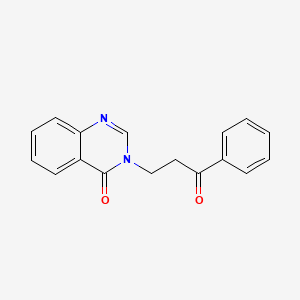

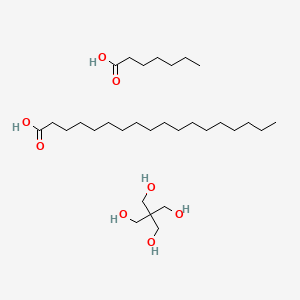
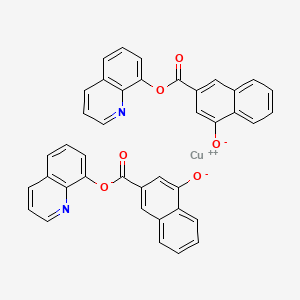
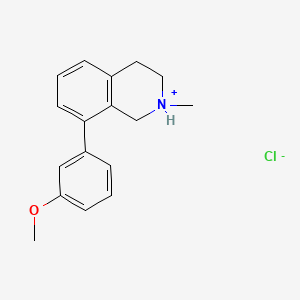

![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
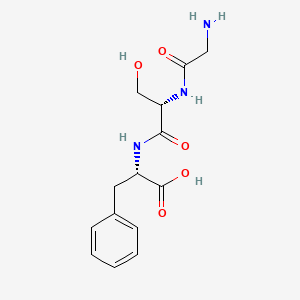
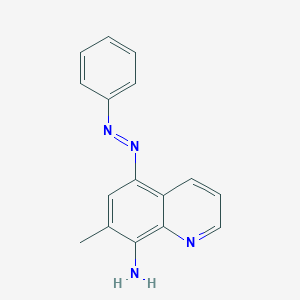
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)

